N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a furan ring, a thiomorpholine moiety, and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and physical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action is likely related to its electron donor-acceptor (D-A) system, which is based on the BTZ motif . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds with similar structures have been used as potential visible-light organophotocatalysts , suggesting that they may influence pathways related to light absorption and energy transfer.
Pharmacokinetics
Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability, suggesting good bioavailability .
Result of Action
Similar compounds have been used in photovoltaics and as fluorescent sensors , suggesting that they may influence light absorption and energy transfer at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions may affect its function as a potential visible-light organophotocatalyst . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur-containing reagents.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan-containing boronic acid or stannane.
Attachment of the thiomorpholine moiety: This step involves the nucleophilic substitution of a suitable leaving group with thiomorpholine.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and thiomorpholine moiety can be oxidized under appropriate conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, particularly at the benzo[c][1,2,5]thiadiazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzo[c][1,2,5]thiadiazole core can lead to the formation of dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly as an anticancer agent targeting tumor hypoxia.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical, electronic, and mechanical properties.
Comparison with Similar Compounds
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the same benzo[c][1,2,5]thiadiazole core but differ in the substituents attached to the core.
Furan-containing compounds: These compounds contain a furan ring and are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Thiomorpholine derivatives: These compounds contain a thiomorpholine moiety and are used in various applications, including as intermediates in organic synthesis and as potential therapeutic agents.
The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinctive chemical and physical properties, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-17(12-1-2-14-15(9-12)20-25-19-14)18-10-16(13-3-6-23-11-13)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJJIYWAAUAXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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